Welcome to the BenchChem Online Store!
molecular formula C14H8F2 B1312091 1,2-Bis(4-fluorophenyl)ethyne CAS No. 5216-31-9

1,2-Bis(4-fluorophenyl)ethyne

Cat. No. B1312091
M. Wt: 214.21 g/mol
InChI Key: HFFUXLCRPYMGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06124421

Procedure details

A 2-Liter 4-neck round-bottom flask, equipped with an overhead mechanical stirrer, a nitrogen inlet, a condenser, placed inside a heating mantle, was charged with 1-ethynyl-4-fluorobenzene (500 g, 4.165 Mol), 1-fluoro-4-iodobenzene (715 g, 3.23 Mol), 22.5 g of dichlorobis(triphenylphosphine)palladium[II] catalyst, 6 g of copper[I] iodide, 8 g of triphenylphosphine, and 800 mL of anhydrous triethylamine. This was heated to reflux (~88° C. ) with stirring. Heating continued for 1 hour after which a gas chromatograph sample showed <1% starting material remained. The reaction mixture was cooled and the copious precipitate was filtered. The solids were washed with dry triethylamine. The combined triethylamine solutions were concentrated on the rotary evaporator and the brown residue was taken up in a minimum of dichloromethane. This was placed on a silica gel plug (about 1.5 kg) and eluted with hexanes (8L). The hexane fractions were concentrated on the rotary evaporator. The solid was recrystallized from methanol. The recrystallized solid, now a pale yellow material, was taken up in portions with hexane and the solution run through another silica gel plug (about 2 kg). The first 8L were clear, the next 16L (using recycled hexane) were yellow. The clear solutions were combined and stripped of solvent to yield a white solid. The yellow solutions were run through another clean silica gel plug to give a clear solution. This was stripped of solvent to give a white solid. The white solids were combined and dried to constant weight in a vacuum oven giving 648 g of the final product. (73% yield, m.p. 95°-97° C.).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
715 g
Type
reactant
Reaction Step One
[Compound]
Name
copper[I] iodide
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine)palladium[II]
Quantity
22.5 g
Type
catalyst
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][CH:4]=1)#[CH:2].[F:10][C:11]1[CH:16]=[CH:15][C:14](I)=[CH:13][CH:12]=1>C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C>[F:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[C:2][C:14]2[CH:15]=[CH:16][C:11]([F:10])=[CH:12][CH:13]=2)=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
C(#C)C1=CC=C(C=C1)F
Name
Quantity
715 g
Type
reactant
Smiles
FC1=CC=C(C=C1)I
Name
copper[I] iodide
Quantity
6 g
Type
reactant
Smiles
Name
dichlorobis(triphenylphosphine)palladium[II]
Quantity
22.5 g
Type
catalyst
Smiles
Name
Quantity
8 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2-Liter 4-neck round-bottom flask, equipped with an overhead mechanical stirrer, a nitrogen inlet, a condenser
TEMPERATURE
Type
TEMPERATURE
Details
This was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (~88° C. )
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
the copious precipitate was filtered
WASH
Type
WASH
Details
The solids were washed with dry triethylamine
CONCENTRATION
Type
CONCENTRATION
Details
The combined triethylamine solutions were concentrated on the rotary evaporator
WASH
Type
WASH
Details
eluted with hexanes (8L)
CONCENTRATION
Type
CONCENTRATION
Details
The hexane fractions were concentrated on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from methanol
CUSTOM
Type
CUSTOM
Details
to yield a white solid
CUSTOM
Type
CUSTOM
Details
to give a clear solution
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
dried to constant weight in a vacuum oven

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C#CC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 648 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.